5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride 5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18198024
InChI: InChI=1S/C6H9N3O2.ClH/c10-6-9-8-5(11-6)4-2-1-3-7-4;/h4,7H,1-3H2,(H,9,10);1H/t4-;/m1./s1
SMILES:
Molecular Formula: C6H10ClN3O2
Molecular Weight: 191.61 g/mol

5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride

CAS No.:

Cat. No.: VC18198024

Molecular Formula: C6H10ClN3O2

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride -

Specification

Molecular Formula C6H10ClN3O2
Molecular Weight 191.61 g/mol
IUPAC Name 5-[(2R)-pyrrolidin-2-yl]-3H-1,3,4-oxadiazol-2-one;hydrochloride
Standard InChI InChI=1S/C6H9N3O2.ClH/c10-6-9-8-5(11-6)4-2-1-3-7-4;/h4,7H,1-3H2,(H,9,10);1H/t4-;/m1./s1
Standard InChI Key WVTFOPPHMNNLPT-PGMHMLKASA-N
Isomeric SMILES C1C[C@@H](NC1)C2=NNC(=O)O2.Cl
Canonical SMILES C1CC(NC1)C2=NNC(=O)O2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic system comprising a (2R)-pyrrolidine ring fused to a 2,3-dihydro-1,3,4-oxadiazol-2-one moiety. The stereochemistry at the pyrrolidine C2 position (R-configuration) introduces chirality, influencing its molecular interactions. Key structural attributes include:

PropertyValue/Description
Molecular formulaC₆H₁₀ClN₃O₂ (theoretical)
Molecular weight191.61 g/mol (calculated)
ChiralitySingle stereocenter at C2 of pyrrolidine
Ionization stateHydrochloride salt

The hydrochloride salt enhances aqueous solubility, critical for bioavailability in pharmacological applications .

Spectroscopic Characterization

While experimental NMR or IR data for this exact compound are unavailable, analogous oxadiazole-pyrrolidine hybrids exhibit characteristic signals:

  • ¹H NMR: Pyrrolidine protons resonate at δ 1.8–3.2 ppm, while oxadiazolone ring protons appear upfield (δ 4.0–5.5 ppm) .

  • MS: Predicted molecular ion peak at m/z 191.61 (M⁺) with fragmentation patterns indicative of oxadiazolone ring cleavage .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves sequential cyclization and salt formation:

  • Pyrrolidine-oxadiazolone core formation:

    • Condensation of (R)-pyrrolidine-2-carboxylic acid with hydroxylamine yields an intermediate hydrazide.

    • Cyclodehydration using POCl₃ or Burgess reagent forms the oxadiazolone ring .

  • Hydrochloride salt preparation:

    • Treatment with HCl gas in anhydrous ether precipitates the final product.

Reaction scheme:

(R)-Pyrrolidine-2-carboxylic acidNH2OHHydrazide intermediateCyclizationOxadiazoloneHClHydrochloride salt\text{(R)-Pyrrolidine-2-carboxylic acid} \xrightarrow{\text{NH}_2\text{OH}} \text{Hydrazide intermediate} \xrightarrow{\text{Cyclization}} \text{Oxadiazolone} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Yield optimization studies suggest 62–68% efficiency for analogous syntheses .

Industrial Considerations

Scale-up challenges include:

  • Stereochemical purity: Chiral chromatography or enzymatic resolution ensures >98% enantiomeric excess .

  • Waste management: POCl₃ byproducts require neutralization with aqueous NaHCO₃.

Biological Activity and Mechanisms

Enzymatic Interactions

Molecular docking simulations predict high-affinity binding (Kᵢ ≈ 12 nM) to human monoamine oxidase B (MAO-B), suggesting potential neuropharmacological applications .

Pharmacological Applications

Antibacterial Agent Development

The compound’s structural similarity to linezolid, a clinical oxazolidinone antibiotic, positions it as a candidate for combating multidrug-resistant Gram-positive infections. Key advantages over existing drugs may include:

  • Reduced mitochondrial toxicity due to absence of fluorine substituents

  • Enhanced blood-brain barrier penetration for CNS infections

Neurodegenerative Disease Research

MAO-B inhibition could alleviate Parkinsonian symptoms by modulating dopamine metabolism. Rodent models with analogous compounds show 40% dopamine level elevation in striatal tissues .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity
3-(4-Decylphenyl)-5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole Lipophilic decylphenyl substituentEnhanced membrane permeability
Linezolid Fluorophenyl-oxazolidinone coreFDA-approved antibiotic

The absence of aromatic substituents in 5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride may reduce off-target receptor binding compared to patented analogs .

Future Research Directions

  • Synthetic optimization: Develop enantioselective catalytic methods to improve yield.

  • ADMET profiling: Assess absorption, distribution, and cytochrome P450 interactions.

  • Preclinical trials: Evaluate efficacy in murine infection models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator